

A Head-to-Head Battle of Western Blot Buffers: Capso vs. Tris-Glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capso

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In the realm of protein analysis, the Western blot stands as a cornerstone technique for the detection and quantification of specific proteins. A critical step in this widely used method is the electrophoretic transfer of proteins from a polyacrylamide gel to a solid-phase membrane. The efficiency of this transfer is paramount for obtaining reliable and reproducible results. The choice of transfer buffer plays a pivotal role in this process, with Tris-Glycine and **Capso** (N-cyclohexyl-3-aminopropanesulfonic acid) buffers being two prominent options. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal buffer for their specific needs.

At a Glance: Key Differences and Performance

While Tris-Glycine, a component of the traditional Towbin buffer, has long been the standard for a wide range of proteins, **Capso** buffer offers distinct advantages in specific scenarios, particularly for the transfer of high molecular weight (HMW) and basic proteins. The fundamental difference lies in their pH. Tris-Glycine buffer systems typically operate at a pH of approximately 8.3, whereas **Capso** buffers are utilized at a much higher pH, generally between 10.0 and 11.0.[1][2] This elevated pH in **Capso** buffer is thought to facilitate the elution of larger proteins from the gel matrix.[3]

Feature	Capso Transfer Buffer	Tris-Glycine Transfer Buffer (Towbin)
Typical pH	10.0 - 11.0	~8.3
Primary Application	General use, especially advantageous for high molecular weight (>150 kDa) and basic proteins. ^{[1][3]}	Standard, widely used for a broad range of proteins.
Transfer Efficiency for HMW Proteins	Generally considered more efficient.	Can be less efficient for very large proteins.
Compatibility with N-terminal Sequencing	Compatible (glycine-free).	Not recommended (contains glycine which can interfere with Edman degradation).
Composition	Typically 10 mM CAPS, 10% Methanol.	25 mM Tris, 192 mM Glycine, 20% Methanol.

Delving Deeper: Performance Characteristics

Tris-Glycine Transfer Buffer:

The Tris-Glycine system is a robust and widely adopted method suitable for the transfer of a broad spectrum of proteins. Its moderate pH is effective for most routine Western blotting applications. However, its efficiency can diminish when dealing with proteins at the higher end of the molecular weight spectrum (>150 kDa). For these larger proteins, the elution from the polyacrylamide gel can be incomplete, leading to weaker signals on the blot.

Capso Transfer Buffer:

Capso buffer has emerged as a valuable alternative, particularly for challenging transfers. The high pH of the **Capso** buffer is advantageous for several reasons. It can increase the net negative charge of most proteins, promoting their migration out of the gel towards the anode. This is especially beneficial for basic proteins, which may have a net positive or neutral charge at the pH of a Tris-Glycine buffer, thus hindering their transfer.

Furthermore, the absence of glycine in **Capso** buffer is a critical advantage for researchers intending to perform downstream N-terminal protein sequencing. Glycine can interfere with the Edman degradation chemistry used in sequencing, leading to ambiguous results.

While direct quantitative comparisons of transfer efficiency are not extensively available in publicly accessible literature, qualitative evidence consistently suggests that **Capso** buffer provides a more efficient transfer for HMW proteins.

Experimental Protocols

Below are detailed protocols for preparing and using both **Capso** and Tris-Glycine transfer buffers for a standard wet tank transfer.

Tris-Glycine Transfer Buffer (Towbin Buffer) Protocol

1. Buffer Preparation (1X Working Solution):

- Tris base: 3.03 g
- Glycine: 14.4 g
- Methanol: 200 mL
- Deionized Water: to 1 L
- Procedure: Dissolve the Tris and glycine in approximately 800 mL of deionized water. Add the methanol and adjust the final volume to 1 L with deionized water. The pH should be around 8.3 and typically does not require adjustment.

2. Gel and Membrane Equilibration:

- Following SDS-PAGE, carefully remove the stacking gel.
- Equilibrate the resolving gel in Tris-Glycine transfer buffer for 10-15 minutes with gentle agitation. This step helps to remove electrophoresis buffer salts.
- Cut a piece of PVDF or nitrocellulose membrane to the dimensions of the gel.

- If using PVDF, activate the membrane by immersing it in 100% methanol for 15-30 seconds until it becomes translucent, then equilibrate in transfer buffer for at least 5 minutes. If using nitrocellulose, simply equilibrate in transfer buffer.

3. Transfer Assembly (Wet Transfer):

- Assemble the transfer "sandwich" in a tray filled with transfer buffer in the following order:
 - Cathode (-) side of the cassette
 - Fiber pad (sponge)
 - 2-3 sheets of thick filter paper
 - Equilibrated gel
 - Equilibrated membrane
 - 2-3 sheets of thick filter paper
 - Fiber pad (sponge)
 - Anode (+) side of the cassette
- Ensure no air bubbles are trapped between the layers by gently rolling a pipette or a roller over the sandwich.

4. Electrophoretic Transfer:

- Place the transfer cassette into the tank, ensuring the membrane is between the gel and the positive electrode.
- Fill the tank with cold Tris-Glycine transfer buffer.
- Perform the transfer at a constant voltage (e.g., 100 V for 1-2 hours) or constant current, typically at 4°C to minimize heat generation. Optimal conditions should be determined empirically.

Capso Transfer Buffer Protocol

1. Buffer Preparation (1X Working Solution):

- 10X **Capso** Stock Solution (pH 11.0):
 - CAPS: 22.13 g
 - Deionized Water: to 1 L
 - Procedure: Dissolve CAPS in 800 mL of deionized water. Adjust the pH to 11.0 with NaOH. Bring the final volume to 1 L with deionized water.
- 1X Working Solution:
 - 10X **Capso** Stock Solution: 100 mL
 - Methanol: 100 mL
 - Deionized Water: 800 mL

2. Gel and Membrane Equilibration:

- Follow the same procedure as for the Tris-Glycine protocol, but use the 1X **Capso** transfer buffer for all equilibration steps.

3. Transfer Assembly (Wet Transfer):

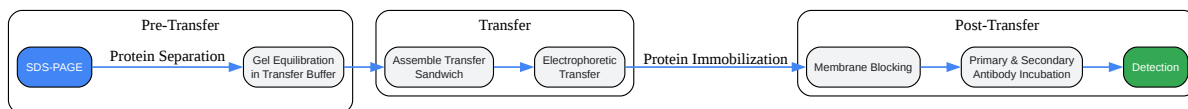
- Assemble the transfer sandwich as described in the Tris-Glycine protocol, ensuring all components are saturated with 1X **Capso** transfer buffer.

4. Electrophoretic Transfer:

- Place the transfer cassette into the tank and fill with cold 1X **Capso** transfer buffer.
- Conduct the transfer under similar conditions as the Tris-Glycine protocol (e.g., 100 V for 1-2 hours at 4°C), with the understanding that optimization may be required based on the specific protein and equipment.

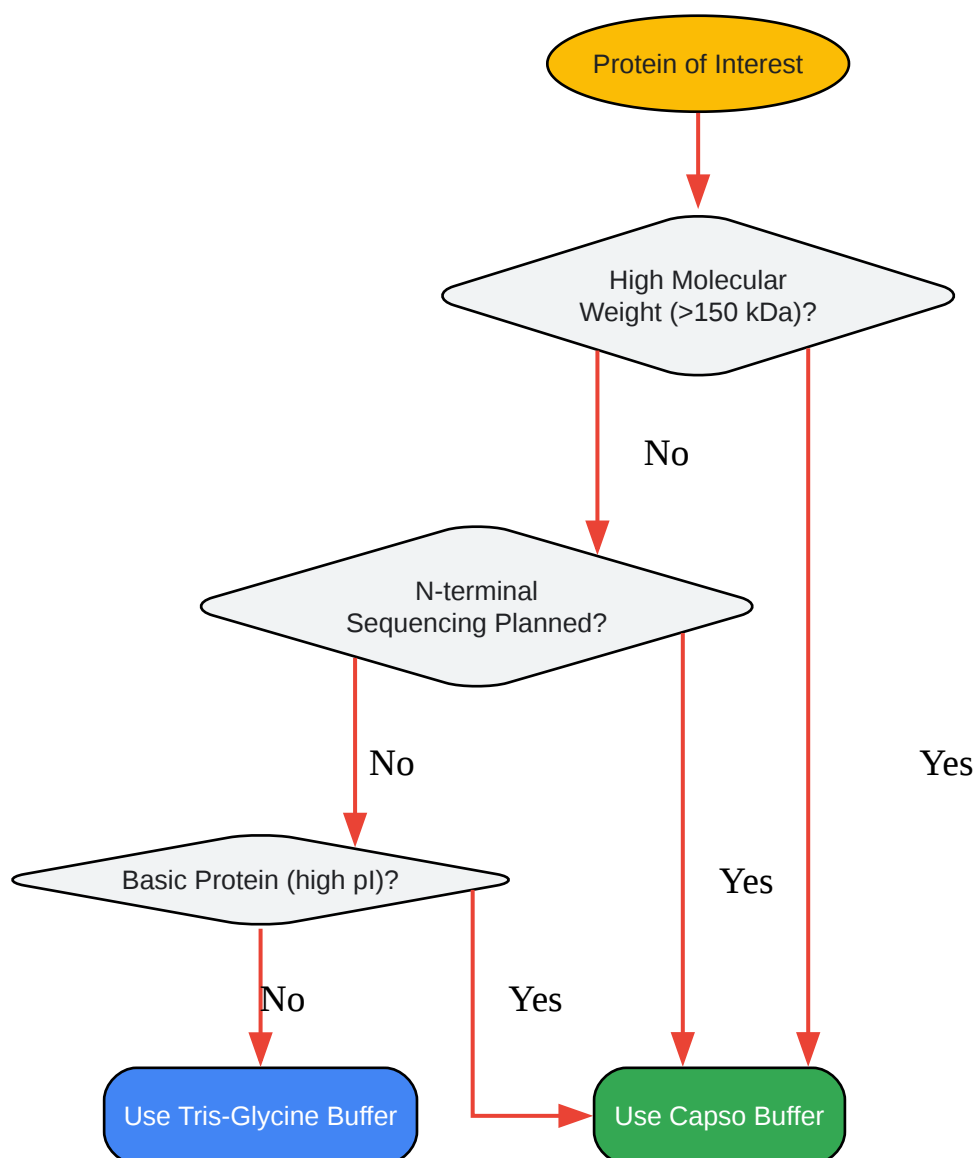
Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages of a Western blot transfer and the logical considerations when choosing a transfer buffer.



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Figure 1. A generalized workflow for the Western blot transfer process.



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Figure 2. Decision tree for selecting an appropriate transfer buffer.

Conclusion

The choice between **Capso** and Tris-Glycine transfer buffers is contingent on the specific requirements of the experiment. For routine Western blotting of a wide range of proteins, the well-established Tris-Glycine buffer remains a reliable and cost-effective choice. However, for challenging transfers involving high molecular weight or basic proteins, or when downstream protein sequencing is planned, **Capso** buffer offers a distinct advantage that can significantly improve the quality and utility of the results. By carefully considering the nature of the protein of

interest and the experimental goals, researchers can select the optimal transfer buffer to ensure robust and reproducible Western blotting data.

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- To cite this document: BenchChem. [A Head-to-Head Battle of Western Blot Buffers: Capso vs. Tris-Glycine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225162#comparing-capso-and-tris-glycine-transfer-buffers>]

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